N'-(2,4-Dimethylphenyl)-N,N-bis(3,5,5-trimethylhexyl)urea
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Overview
Description
N’-(2,4-Dimethylphenyl)-N,N-bis(3,5,5-trimethylhexyl)urea is a synthetic organic compound characterized by its unique molecular structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. Its chemical structure consists of a urea backbone substituted with 2,4-dimethylphenyl and two 3,5,5-trimethylhexyl groups, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethylphenyl)-N,N-bis(3,5,5-trimethylhexyl)urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with 3,5,5-trimethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Dimethylphenyl)-N,N-bis(3,5,5-trimethylhexyl)urea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dimethylphenyl)-N,N-bis(3,5,5-trimethylhexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-(2,4-Dimethylphenyl)-N,N-bis(3,5,5-trimethylhexyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,4-Dimethylphenyl)-N,N-bis(3,5,5-trimethylhexyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dimethylphenyl)-N,N-dimethylurea
- 3-(2,4-Dimethylphenyl)-1,1-di(nonyl)urea
- 3-(2,4-Dimethylphenyl)-1,1-dipentylurea
Uniqueness
N’-(2,4-Dimethylphenyl)-N,N-bis(3,5,5-trimethylhexyl)urea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
86781-59-1 |
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Molecular Formula |
C27H48N2O |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1,1-bis(3,5,5-trimethylhexyl)urea |
InChI |
InChI=1S/C27H48N2O/c1-20-11-12-24(23(4)17-20)28-25(30)29(15-13-21(2)18-26(5,6)7)16-14-22(3)19-27(8,9)10/h11-12,17,21-22H,13-16,18-19H2,1-10H3,(H,28,30) |
InChI Key |
ZXECXNOJDGKRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)C |
Origin of Product |
United States |
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